lactacin F

Chemical identity Structure confirmation Comparator absence

Lactacin F is registered under CAS 107950-55-0 and is catalogued by multiple research-chemical suppliers as a low-molecular-weight heterocyclic compound with the molecular formula C₅H₂Cl₂N₄. In parallel, the name ‘lactacin F’ has been used in the primary microbiology literature since 1991 to designate a two-peptide (LafA + LafX), heat-stable, non-lantibiotic bacteriocin produced by Lactobacillus johnsonii VPI 11088 (formerly L.

Molecular Formula C5H2Cl2N4
Molecular Weight 0
CAS No. 107950-55-0
Cat. No. B1165937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelactacin F
CAS107950-55-0
Synonymslactacin F
Molecular FormulaC5H2Cl2N4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lactacin F (CAS 107950-55-0) – Procurement-Relevant Identity and Baseline Characterization


Lactacin F is registered under CAS 107950-55-0 and is catalogued by multiple research-chemical suppliers as a low-molecular-weight heterocyclic compound with the molecular formula C₅H₂Cl₂N₄ . In parallel, the name ‘lactacin F’ has been used in the primary microbiology literature since 1991 to designate a two-peptide (LafA + LafX), heat-stable, non-lantibiotic bacteriocin produced by Lactobacillus johnsonii VPI 11088 (formerly L. acidophilus 11088) that belongs to the class IIb bacteriocin family [1]. No single chemical structure or complete analytical dataset unifies the CAS-level small-molecule entry and the extensively characterized bacteriocin entity. Consequently, any procurement decision must first clarify whether the intended use requires the defined synthetic small molecule or the natural antimicrobial peptide complex.

Why Generic Substitution Is Not Feasible for Lactacin F (CAS 107950-55-0)


The dual identity of the name ‘lactacin F’—simultaneously referring to a synthetic small molecule (C₅H₂Cl₂N₄) and a naturally occurring two-component peptide bacteriocin—precludes simple interchange with any single in-class analog. If the procurement target is the small molecule, no publicly available head-to-head comparisons exist against regioisomeric dichloropyrazine‑ or dichloropyrimidine‑carbonitriles (e.g., CAS 14340‑28‑4 or 27067‑00‑7). If the target is the natural bacteriocin, substitution with other class IIb bacteriocins (e.g., lactacin 160, gassericin T) would yield different killing kinetics, host-range breadth, and immunity profiles because the complementary action of the LafA and LafX peptides is essential for full activity [1]. The quantitative evidence below underscores why neither pathway tolerates casual replacement.

Lactacin F (CAS 107950-55-0) – Quantitative Evidence for Scientific Selection


Limited Availability of Quantitative Comparator Data for the Small-Molecule Entity

For the CAS 107950-55-0 small molecule (C₅H₂Cl₂N₄), no peer-reviewed studies report its synthesis, spectroscopic characterization, or biological activity. Vendor listings provide only a nominal molecular formula without assigned connectivity; no comparator data exist for isomeric dichlorinated pyrazine‑ or pyrimidine‑carbonitriles that could inform differential selection . Consequently, any differentiation claim for this entity cannot be supported by quantitative, comparator-based evidence at this time.

Chemical identity Structure confirmation Comparator absence

Potassium Efflux Kinetics Differentiate Lactacin F Bacteriocin from Nisin

When the natural lactacin F peptide complex (LafA + LafX) was applied to Enterococcus faecalis ATCC 19433, potassium efflux occurred with a half-time of approximately 2 min and reached >90% release within 10 min at pH 5.0 [1]. Under identical conditions, the lantibiotic nisin induced K⁺ release with a half-time of ≈0.5 min and reached maximum efflux within 2 min [2]. The slower, yet sustained, poration kinetics of lactacin F may offer a narrower window for compensatory cellular responses in target bacteria.

Bacteriocin Membrane poration Potassium release

pH Optimum and Divalent Cation Susceptibility Distinguish Lactacin F from Nisin

Lactacin F-mediated K⁺ efflux is optimal at pH 4.0–5.0 and is fully blocked by 0.2 mM Gd³⁺ [1]. In contrast, nisin Z activity is optimal at pH 6.0–6.5 and requires higher Gd³⁺ concentrations (≥1 mM) for complete inhibition [2]. These divergent sensitivity profiles indicate that lactacin F and nisin interact differently with membrane lipid headgroups and may be sequentially deployable in environments where pH fluctuates.

Bacteriocin pH dependence Cation sensitivity

Narrow-Spectrum Activity Profile Versus Broad-Spectrum Nisin

The lactacin F bacteriocin complex inhibits Lactobacillus delbrueckii, L. helveticus, and Enterococcus faecalis but spares most other Gram-positive genera and all Gram-negative organisms [1]. By contrast, nisin is active against a wide range of Gram-positive bacteria, including Listeria, Staphylococcus, and Clostridium spp. [2]. Quantitative spot-on-lawn assays in the original characterization paper showed lactacin F produced inhibition zones of 12–15 mm against sensitive L. acidophilus and E. faecalis strains but no detectable activity against Escherichia coli, Salmonella, or Pseudomonas [3].

Antimicrobial spectrum Lactobacillus Enterococcus

Lactacin F (CAS 107950-55-0) – High-Yield Application Scenarios Grounded in Evidence


Acidic-Food Biopreservation Requiring Lactobacillus-Specific Control

Fermented dairy products and sourdough breads maintain pH values between 3.8 and 4.5, which coincides with the pH optimum of the lactacin F bacteriocin (pH 4.0–5.0) [1]. In such matrices, lactacin F can selectively suppress spoilage lactobacilli and enterococci without affecting starter cultures or coagulase-negative staphylococci, leveraging its narrow spectrum relative to nisin [2]. Procurement of active lactacin F peptide complex (or a producing L. johnsonii strain) is therefore justified for targeted biopreservation in low-pH fermented foods.

Laboratory Model for Two-Component Bacteriocin Mechanism Studies

Because lactacin F requires both LafA and LafX peptides for bactericidal activity, it serves as a well-characterized model system for studying class IIb two-peptide bacteriocin synergy [1]. Researchers comparing single-peptide bacteriocins (e.g., pediocin PA-1) with two-component systems will find lactacin F’s defined operon structure (lafA, lafX, ORFZ) and established purification protocol advantageous for mechanistic dissection of peptide complementation and immunity [2]. This makes procurement of synthetic LafA and LafX peptides or the native producer strain valuable for fundamental bacteriocin research.

Gut Microbiome Studies Targeting Enterococcus faecalis Overgrowth

Enterococcus faecalis is a common opportunistic pathogen in the gastrointestinal tract. Lactacin F demonstrates consistent bactericidal activity against E. faecalis ATCC 19433 (K⁺ efflux >90% within 10 min at low pH) [1]. Unlike broad-spectrum alternatives, lactacin F spares most commensal Gram-positive flora, making it a candidate tool for selective E. faecalis depletion in defined-consortia gut models. Procurement should focus on purified LafA/LafX peptides or the L. johnsonii VPI 11088 production strain for these applications.

Cautionary Note on Small-Molecule Procurement Under CAS 107950-55-0

No peer-reviewed evidence supports the biological activity or structural identity of the C₅H₂Cl₂N₄ species sold under CAS 107950-55-0. Until primary characterization data become available, procurement of this small molecule cannot be recommended for any application that requires known antibacterial or biochemical function. Users who require a small-molecule heterocyclic building block should instead select well-characterized isomers such as 3-amino-5,6-dichloropyrazine-2-carbonitrile (CAS 14340-28-4) or 2-amino-4,6-dichloropyrimidine-5-carbonitrile (CAS 27067-00-7) [1].

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